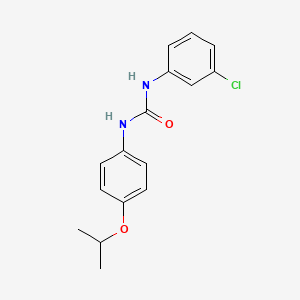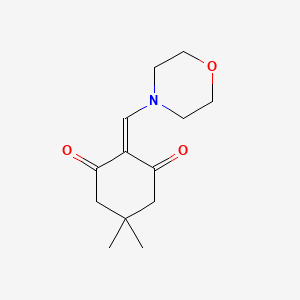![molecular formula C18H23N3O5 B5661245 8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5661245.png)
8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves multi-step reactions that capitalize on the unique reactivity of precursor molecules to form the spirocyclic framework. A typical approach might include reactions such as the Castagnoli-Cushman reaction with imines to introduce varied substituents into the spiro framework, showcasing the molecule's synthetic versatility (Rashevskii et al., 2020).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their spiro-connected cyclic systems, which significantly influence their chemical reactivity and physical properties. Crystallographic studies can provide detailed insights into their molecular conformations and the effects of substituents on their structural arrangement. For instance, the study of cyclohexane-5-spirohydantoin derivatives revealed how substituents impact supramolecular arrangements (Graus et al., 2010).
Chemical Reactions and Properties
Spirocyclic compounds undergo a variety of chemical reactions, reflecting their rich chemical properties. These can include decarboxylation reactions where changes in the spirocyclic structure significantly impact the reaction kinetics (Bigley & May, 1969), and reduction processes where specific functional groups are targeted to achieve desired modifications (Stepakov et al., 2009).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure, which can be studied through techniques like X-ray crystallography to reveal details about intermolecular interactions and molecular geometry (Parvez et al., 2001).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds are defined by their reactivity with various reagents, their ability to participate in chemical reactions, and their stability under different conditions. Studies on the reactivity of spirocyclic compounds with imines or the synthesis of spirooxazolidine-2,4-diones showcase the diverse chemical behavior and potential application of these molecules (Tsukamoto et al., 1993).
Eigenschaften
IUPAC Name |
8-(1-ethyl-2-oxopyridine-4-carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-3-20-7-4-12(10-15(20)23)16(24)21-8-5-18(6-9-21)13(17(25)26)11-14(22)19(18)2/h4,7,10,13H,3,5-6,8-9,11H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYSXHFUOSUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C(=O)N2CCC3(CC2)C(CC(=O)N3C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)

![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5661179.png)
![5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5661180.png)
![8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5661193.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5661208.png)

![8-methoxy-2-methyl-5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline](/img/structure/B5661223.png)
![2-oxo-8-{2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5661236.png)
![(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5661246.png)
![2-(2-hydroxyphenoxy)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5661250.png)
![3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5661256.png)